molecular formula C₇¹³CH₁₀FN¹⁵N₂O₃S B1160361 5-epi Emtricitabine-13C,15N2

5-epi Emtricitabine-13C,15N2

Cat. No.: B1160361
M. Wt: 250.23
Attention: For research use only. Not for human or veterinary use.
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Description

5-epi Emtricitabine-13C,15N2 is a chemical impurity and stereoisomer of the nucleoside reverse transcriptase inhibitor (NRTI) Emtricitabine, which is a key component of combination antiretroviral therapy (cART) for HIV-1 infection . This stable isotope-labeled analog, with three heavy atoms (13C and two 15N), is specifically designed for use as an internal standard in quantitative bioanalytical methods. Its primary research application is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, where it enables the precise and accurate measurement of Emtricitabine and related compounds in complex biological matrices such as cell lysates, plasma, and hair samples . By correcting for variability in sample preparation and ionization efficiency, this standard is critical for conducting robust pharmacokinetic studies, adherence monitoring (e.g., via hair analysis), and intracellular drug concentration determination, particularly in research focused on drug penetration across biological barriers like the blood-brain barrier . The use of this labeled standard significantly improves the reliability of data in studies investigating the metabolism and distribution of antiretroviral drugs. The product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C₇¹³CH₁₀FN¹⁵N₂O₃S

Molecular Weight

250.23

Synonyms

4-Amino-5-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-13C,15N2;  (2R-trans)-4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-13C,15N2;  1,3-Oxathiolane 2(1H)-Oyrimidinone Deriv.-13C,15N2;  α-L

Origin of Product

United States

Advanced Analytical Applications Utilizing 5 Epi Emtricitabine 13c,15n2

Methodological Frameworks for Quantitative Bioanalysis by Mass Spectrometry

Quantitative bioanalysis by mass spectrometry (MS) is a cornerstone of drug development, enabling the precise measurement of drug concentrations in complex biological samples like plasma, blood, and tissues. ijper.org The fundamental principle involves the ionization of target analytes and their subsequent separation based on their mass-to-charge (m/z) ratio. ijper.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique, prized for its exceptional sensitivity and selectivity. researchgate.net However, the accuracy of LC-MS/MS can be compromised by several factors, including sample preparation variability and matrix effects. biopharmaservices.com To counteract these issues, a stable isotope-labeled internal standard (SIL-IS), such as 5-epi Emtricitabine-13C,15N2, is indispensable. biopharmaservices.comwuxiapptec.com

In LC-MS/MS assay development, an internal standard (IS) is a compound of fixed concentration added to every sample, including calibrators and quality controls (QCs), to enable reliable quantification. biopharmaservices.com The ideal IS co-elutes and behaves identically to the analyte of interest throughout sample extraction, chromatographic separation, and ionization. waters.com 5-epi Emtricitabine-13C,15N2, as a SIL-IS for its corresponding analyte, fulfills these criteria almost perfectly. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it experiences the same processing variations and ionization suppression or enhancement. wuxiapptec.com

During analysis, the detector measures the peak area ratio of the analyte to the IS. nih.gov Because both compounds are affected proportionally by variations, this ratio remains constant and directly correlates with the analyte concentration, leading to highly accurate and precise measurements. biopharmaservices.com For instance, in the simultaneous analysis of emtricitabine (B123318) (FTC) and tenofovir (B777) (TFV) in human plasma, an FTC-labeled internal standard (Emtricitabine-¹³C,¹⁵N₂) was used. nih.govresearchgate.net The assay demonstrated excellent linearity over a concentration range of 10 ng/mL to 1500 ng/mL for both analytes. nih.gov The precursor-to-product ion transitions for FTC and its labeled IS were m/z 248/130 and m/z 251/133, respectively, allowing for specific and simultaneous detection. nih.gov

AnalyteInternal StandardPrecursor Ion (m/z)Product Ion (m/z)Linearity Range (in plasma)
Emtricitabine (FTC)Emtricitabine-¹³C,¹⁵N₂24813010-1500 ng/mL
Tenofovir (TFV)Tenofovir-¹³C₅28817610-1500 ng/mL

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components in biological samples (e.g., salts, lipids, proteins) that interfere with the ionization of the target analyte. waters.comlongdom.org This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. waters.com Since the composition of biological matrices varies between individuals and samples, this effect can be unpredictable and compromise the reliability of an assay. longdom.org

The most effective strategy to mitigate matrix effects is the use of a co-eluting SIL-IS. researchgate.netwaters.com Because the SIL-IS has virtually identical physicochemical properties and retention time to the analyte, it is subjected to the same degree of ion suppression or enhancement. researchgate.net Consequently, the ratio of the analyte signal to the IS signal remains unaffected, correcting for the variability introduced by the matrix. chromatographyonline.com Studies have demonstrated that while matrix effects can cause significant signal suppression, the analyte-to-IS ratio remains consistent, ensuring data integrity. nih.gov For example, in one study, matrix effects for FTCtp ranged from 71.7% to 79.7%, indicating signal suppression; however, the recovery and matrix effects were consistent between the analyte and its labeled internal standard across all tested concentrations. nih.gov

For a quantitative bioanalytical method to be considered reliable for regulatory submissions, it must undergo rigorous validation. ich.org International guidelines, such as the ICH M10 Bioanalytical Method Validation guideline, outline the essential parameters to be assessed. ich.org The use of a labeled analogue like 5-epi Emtricitabine-13C,15N2 is central to meeting these stringent requirements.

Validation assesses several key performance characteristics:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components, including metabolites and matrix components. ich.org

Accuracy: The closeness of the measured concentration to the true value. It is typically assessed by analyzing QC samples at multiple concentration levels. Acceptance criteria are often within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). nih.govunodc.org

Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and should also be ≤15% (≤20% at the LLOQ). nih.govunodc.org

Calibration Curve: The relationship between the analyte/IS response ratio and the analyte concentration. The curve must demonstrate linearity over the intended analytical range. nih.gov

Range (LLOQ and ULOQ): The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision, while the Upper Limit of Quantification (ULOQ) is the highest. ich.org

Matrix Effect: Assessed to ensure the IS adequately compensates for any ion suppression or enhancement across different sources of the biological matrix. ich.org

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage) is evaluated to ensure sample integrity. ich.org

Validation ParameterTypical Acceptance CriteriaRole of Labeled Internal Standard
AccuracyMean concentration within ±15% of nominal (±20% at LLOQ)Corrects for systematic errors in sample processing and detection.
PrecisionRSD or CV ≤15% (≤20% at LLOQ)Minimizes variability from sample handling and instrument response.
Linearity (r²)≥0.99Ensures a consistent response ratio across the quantification range.
Matrix EffectIS-normalized matrix factor close to 1 with low variabilityDirectly compensates for ion suppression/enhancement.

Application in Impurity Profiling and Related Substance Quantification Methodologies

Beyond bioanalysis, 5-epi Emtricitabine-13C,15N2 is valuable in the analysis of the drug substance and final product, specifically for impurity profiling and quantifying related substances. pharmacompass.com Regulatory agencies require strict control of impurities in pharmaceutical products, and accurate quantification is essential. europa.eu

Detecting and quantifying impurities at trace levels presents a significant analytical challenge. Isotope dilution mass spectrometry (IDMS), which utilizes a labeled internal standard, is a powerful strategy for this purpose. lgcstandards.com By adding a known amount of 5-epi Emtricitabine-13C,15N2 as an IS for its corresponding epi-impurity, one can achieve highly accurate quantification even at very low concentrations. lgcstandards.com This approach is superior to external calibration because it corrects for variations in extraction efficiency and instrument response, which are more pronounced at trace levels. lgcstandards.com It is critical that the labeled reference standard itself is of high purity, as any presence of the unlabeled analyte can lead to artificially inflated results. tandfonline.com

Forced degradation studies are conducted to understand a drug's stability profile and to identify potential degradation products that could form during its shelf life. nih.govscirp.org In these studies, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light. scirp.org The resulting degradation products must be separated and quantified. innovareacademics.in A labeled compound like 5-epi Emtricitabine-13C,15N2 can be used as a reference standard to help identify and quantify specific degradation products, such as epimers, that may form under stress. researchgate.net By comparing retention times and mass spectral data, analysts can confirm the identity of degradation products and develop stability-indicating methods that can resolve these impurities from the active pharmaceutical ingredient. nih.gov

Spectroscopic and Chromatographic Methodologies for Characterization of Labeled Epimers

The comprehensive characterization of isotopically labeled epimers such as 5-epi Emtricitabine-13C,15N2 relies on a suite of advanced analytical techniques. Spectroscopic and chromatographic methods are indispensable for confirming the compound's structural integrity, isotopic enrichment, and purity. These methodologies provide the detailed chemical information necessary for its use as an internal standard in quantitative analyses.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Labeled Nucleosides

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unequivocal structural elucidation of complex organic molecules, including isotopically labeled nucleosides like 5-epi Emtricitabine-13C,15N2. The incorporation of ¹³C and ¹⁵N isotopes provides unique advantages for NMR analysis, enabling more detailed structural and dynamic studies. rsc.org

One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to determine the connectivity and spatial relationships of atoms within the molecule. nih.gov For a compound like 5-epi Emtricitabine-13C,15N2, ¹H NMR provides information on the proton environments, while ¹³C NMR, enhanced by the isotopic label, offers direct insight into the carbon skeleton. acenet.eduoxinst.com The presence of the ¹³C label circumvents the low natural abundance of this isotope, leading to significantly improved signal-to-noise ratios and enabling more complex experiments. oxinst.com

Advanced pulse sequences are critical for resolving complex spectra and extracting detailed structural information. acenet.edu Key 2D NMR experiments utilized in the characterization of labeled nucleosides include:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei. This is particularly powerful for assigning the signals of the labeled atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between ¹H and ¹³C (or ¹⁵N) nuclei (typically over 2-3 bonds), which is crucial for piecing together the molecular structure, including the stereochemistry at the chiral centers. nih.govipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for confirming the 'epi' configuration at the C5 position.

The incorporation of ¹⁵N allows for direct observation of the nitrogen atoms in the pyrimidine (B1678525) ring through ¹⁵N NMR or, more commonly, through inverse-detected experiments like ¹H-¹⁵N HSQC and HMBC. nih.gov These experiments can confirm the site of isotopic labeling and provide insights into the electronic environment of the nitrogen atoms. ipb.ptnih.gov The chemical shifts and coupling constants observed in these spectra are compared with those of the unlabeled emtricitabine and its known epimers to confirm the identity and stereochemistry of 5-epi Emtricitabine-13C,15N2.

Table 1: Representative NMR Data for Nucleoside Analogs

Nucleus Chemical Shift Range (ppm) Coupling Constants (Hz) Information Provided
¹H 0-10 1-20 Proton environment, stereochemistry
¹³C 10-180 N/A (typically decoupled) Carbon skeleton, presence of functional groups

This table provides generalized data ranges for nucleoside analogs and is for illustrative purposes.

Mass Spectrometry Techniques for Isotopic Purity Assessment and Molecular Formula Confirmation

Mass spectrometry (MS) is an essential analytical tool for the characterization of isotopically labeled compounds, providing precise information on molecular weight, elemental composition, and isotopic enrichment. fujifilm.com For 5-epi Emtricitabine-13C,15N2, MS techniques are pivotal in confirming its molecular formula and assessing the success of the isotopic labeling. gdch.depharmaffiliates.com

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is employed to determine the accurate mass of the molecular ion. This allows for the unambiguous confirmation of the elemental formula, C₇¹³CH₁₀FN¹⁵N₂O₃S. gdch.depharmaffiliates.com The high mass accuracy of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.

The isotopic purity of 5-epi Emtricitabine-13C,15N2 is a critical parameter, as it directly impacts its reliability as an internal standard. MS analysis allows for the determination of the percentage of molecules that are correctly labeled with one ¹³C and two ¹⁵N atoms. This is achieved by examining the isotopic pattern of the molecular ion peak. The mass spectrum will show a distribution of peaks corresponding to the unlabeled, partially labeled, and fully labeled species. The relative intensities of these peaks are used to calculate the isotopic enrichment.

Tandem mass spectrometry (MS/MS) is also utilized to provide further structural confirmation. sciex.com In an MS/MS experiment, the molecular ion of 5-epi Emtricitabine-13C,15N2 is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule, which can be compared to the fragmentation pattern of unlabeled emtricitabine to confirm the structural integrity of the labeled compound. The masses of the fragment ions will also reflect the presence of the ¹³C and ¹⁵N isotopes, further confirming the location of the labels within the molecule.

Table 2: Key Mass Spectrometry Parameters for 5-epi Emtricitabine-13C,15N2

Parameter Description Expected Value/Information
Molecular Formula The elemental composition of the molecule. C₇¹³CH₁₀FN¹⁵N₂O₃S
Monoisotopic Mass The exact mass of the molecule with the most abundant isotopes. ~250.03 g/mol
Isotopic Purity The percentage of molecules correctly labeled. >98% (typical requirement)

| Fragmentation Pattern | The characteristic pattern of ions produced upon dissociation. | Confirms structural integrity and label location. |

The monoisotopic mass is an approximate value and can be precisely calculated. Isotopic purity standards can vary.

Chromatographic Separation Techniques for Epimeric Analysis and Purity Evaluation

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), are fundamental for the analysis of epimers and the evaluation of the chemical purity of 5-epi Emtricitabine-13C,15N2. researchgate.net Given that epimers have the same mass and often similar spectroscopic properties, their physical separation is crucial for accurate characterization and quantification.

Reversed-phase HPLC (RP-HPLC) is a widely used method for the separation of nucleoside analogs and their impurities. researchgate.netnih.gov The separation is typically achieved on a C18 column, where the differential partitioning of the epimers between the stationary phase and a polar mobile phase allows for their resolution. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov Optimization of the mobile phase composition, pH, and flow rate is critical to achieve baseline separation of 5-epi Emtricitabine from emtricitabine and other potential impurities. researchgate.net

The purity of the 5-epi Emtricitabine-13C,15N2 sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A high degree of purity is essential for its use as a reference standard.

UPLC, which utilizes smaller particle size columns, offers several advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity. These features can be particularly beneficial for resolving closely eluting epimers and detecting trace impurities.

The choice of detector is also important. UV detection is commonly used for nucleoside analogs due to the presence of a chromophore in the pyrimidine ring. researchgate.netnih.gov When HPLC or UPLC is coupled with mass spectrometry (LC-MS), it provides a powerful tool for both separation and identification. nih.gov LC-MS allows for the simultaneous confirmation of the retention time and the mass-to-charge ratio of the eluting peaks, providing a high degree of confidence in the identification of 5-epi Emtricitabine-13C,15N2 and its separation from other related substances.

Table 3: Typical HPLC/UPLC Conditions for Epimeric Analysis of Emtricitabine Analogs

Parameter Typical Conditions Purpose
Column C18 (e.g., 250 x 4.6 mm, 5 µm) Stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile/Water or Methanol/Buffer Elutes compounds based on polarity.
Flow Rate 0.5 - 1.5 mL/min Controls retention time and resolution.
Detection UV (e.g., 270-280 nm) or Mass Spectrometry Quantifies and identifies eluting compounds.

| Injection Volume | 5 - 20 µL | Introduces the sample into the system. |

These conditions are illustrative and require optimization for specific applications and instruments.

Investigative Applications in Mechanistic and Metabolic Research Through Isotopic Tracing

Elucidation of Metabolic Pathways and Flux Analysis Using Stable Isotope Tracers

Stable isotope tracers are instrumental in mapping the intricate network of metabolic reactions within a cell. The introduction of a labeled substrate allows for the tracking of its conversion into various downstream metabolites, thereby elucidating metabolic pathways and quantifying the rate of these conversions, known as metabolic flux.

¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of intracellular metabolic pathways. The core principle of ¹³C-MFA involves introducing a substrate enriched with ¹³C into a biological system and then measuring the distribution of the ¹³C label in the resulting metabolites. This distribution pattern is a direct consequence of the metabolic fluxes through the various intersecting pathways.

The experimental workflow for ¹³C-MFA typically involves the following steps:

Labeled Substrate Introduction: A ¹³C-labeled substrate, such as [U-¹³C]glucose, is fed to cells or organisms.

Metabolite Labeling: As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into a wide range of intracellular metabolites.

Sample Analysis: The isotopic labeling patterns of key metabolites, often proteinogenic amino acids or central carbon intermediates, are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Flux Estimation: The measured labeling patterns are then used in conjunction with a stoichiometric model of the metabolic network to computationally estimate the intracellular metabolic fluxes that would produce the observed distribution of isotopes.

In the context of 5-epi Emtricitabine-¹³C,¹⁵N₂, while it is not a primary metabolic substrate, ¹³C labeling would be invaluable for tracking its biotransformation. Although Emtricitabine (B123318) is known to be largely excreted unchanged, a small fraction undergoes metabolism. A ¹³C-labeled version of its epimer would allow for the definitive identification and quantification of any metabolic products, such as the formation of 3'-sulfoxide diastereomers or 2'-O-glucuronide conjugates.

Metabolic ProcessPotential Application of ¹³C-labeled 5-epi EmtricitabineAnalytical Technique
Phase I Metabolism (Oxidation)Tracing the formation of sulfoxide (B87167) metabolites.LC-MS/MS
Phase II Metabolism (Glucuronidation)Quantifying the extent of glucuronide conjugation.LC-MS/MS, NMR
Minor Metabolic PathwaysIdentifying any previously unknown minor metabolites.High-Resolution Mass Spectrometry

Similar to ¹³C, the stable isotope ¹⁵N serves as a crucial tracer for studying the metabolic fate of nitrogen-containing compounds. By replacing the naturally abundant ¹⁴N with ¹⁵N, researchers can follow the path of nitrogen atoms through various metabolic and assimilation processes. This is particularly important for understanding the biosynthesis and degradation of nitrogenous compounds like amino acids, nucleotides, and certain drugs.

For a molecule like 5-epi Emtricitabine-¹³C,¹⁵N₂, the dual labeling provides a more comprehensive picture of its metabolic fate. The ¹⁵N label, located in the cytosine ring, would specifically allow for the tracking of this heterocyclic moiety. Should any metabolic transformation involve the cleavage or modification of the cytosine ring, the fate of the ¹⁵N atoms could be followed to identify the resulting nitrogenous products. This would be critical in determining if the pyrimidine (B1678525) ring remains intact during all biotransformations.

The simultaneous use of ¹³C and ¹⁵N labeling is a powerful strategy for dissecting the assimilation and metabolism of compounds in complex biological systems. This dual-labeling approach allows researchers to track the carbon skeleton and nitrogenous components of a molecule independently yet concurrently.

Methodologically, the analysis of dual-labeled compounds and their metabolites relies heavily on high-resolution mass spectrometry. This technique can distinguish between isotopologues containing different numbers of ¹³C and ¹⁵N atoms, providing rich data for metabolic modeling. For instance, in a study of 5-epi Emtricitabine-¹³C,¹⁵N₂, mass spectrometry would be able to differentiate the parent compound from its metabolites and also determine if both the carbon and nitrogen labels are retained in these metabolites.

A hypothetical study could involve administering 5-epi Emtricitabine-¹³C,¹⁵N₂ to a cellular system and analyzing the intracellular and extracellular metabolites over time. The expected outcomes would be to:

Confirm the major metabolic pathways (or lack thereof) for this specific epimer.

Quantify the flux through any identified metabolic reactions.

Determine if the carbon and nitrogen components of the molecule are metabolized in concert or through divergent pathways.

IsotopeInformation GainedExample Application for 5-epi Emtricitabine
¹³CFate of the carbon backbone.Tracking the oxathiolane and cytosine ring structures.
¹⁵NFate of the nitrogen atoms.Monitoring the integrity and transformation of the cytosine ring.
¹³C and ¹⁵NComprehensive metabolic profile.Determining if metabolites retain both labeled elements.

Understanding Reaction Mechanisms and Stereochemical Transformations

Isotopic labeling is a fundamental tool for elucidating the detailed step-by-step pathways of chemical reactions, including those that are enzyme-catalyzed. It can provide critical information about bond-breaking and bond-forming events, as well as the stereochemical outcomes of these processes.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. A KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The magnitude of the KIE can provide valuable information about the transition state of this step.

For example, replacing a ¹²C with a ¹³C can lead to a small but measurable KIE, as the C-X bond involving the heavier isotope has a lower zero-point vibrational energy and is thus stronger. In the context of 5-epi Emtricitabine-¹³C,¹⁵N₂, a ¹³C KIE could be used to investigate the mechanism of any enzymatic or chemical degradation. If a particular C-H or C-C bond cleavage is the rate-limiting step in a metabolic or degradation pathway, performing the reaction with the ¹³C-labeled compound would result in a slightly slower reaction rate compared to the unlabeled compound.

Type of KIEDescriptionPotential Insight for 5-epi Emtricitabine
Primary KIEIsotopic substitution at an atom involved in bond breaking/formation in the rate-determining step.Elucidating the mechanism of enzymatic or chemical degradation.
Secondary KIEIsotopic substitution at an atom not directly involved in bond breaking/formation.Probing changes in hybridization at a specific carbon center during the reaction.

Isotopic labeling is also a powerful technique for studying stereochemical transformations such as inversion of configuration and epimerization. 5-epi Emtricitabine is an epimer of Emtricitabine, differing in the stereochemistry at the C5 position of the oxathiolane ring. Understanding the potential for interconversion between these epimers is critical, as they may have different biological activities and toxicities.

A study designed to investigate the epimerization of 5-epi Emtricitabine could utilize a solvent containing deuterium (B1214612) (e.g., D₂O) and monitor for the incorporation of deuterium into the drug molecule. If the epimerization proceeds through a mechanism involving the abstraction of a proton at the C5 position to form a transient intermediate, followed by reprotonation, then conducting the experiment in a deuterated solvent would lead to the incorporation of a deuterium atom at that position. The location and extent of deuterium incorporation can be precisely determined by NMR spectroscopy or mass spectrometry.

The use of 5-epi Emtricitabine-¹³C,¹⁵N₂ in such an experiment would provide additional analytical handles. The stable isotope labels would facilitate the unambiguous identification of the compound and its isotopologues in complex biological matrices, enhancing the sensitivity and specificity of the analysis of the epimerization process. While no specific studies on the epimerization of 5-epi Emtricitabine using this methodology have been reported, this approach represents a robust strategy for investigating such stereochemical transformations.

Studies on Intracellular Nucleoside Analog Metabolism: Methodological Aspects

The study of intracellular nucleoside analog metabolism is critical for understanding the efficacy and potential toxicities of antiviral and anticancer agents. The use of stable isotope-labeled analogs like 5-epi Emtricitabine-13C,15N2 allows researchers to distinguish the compound and its metabolites from their endogenous counterparts, providing clear and quantifiable data.

Methodologies for Quantification of Intracellular Labeled Metabolites

Accurate quantification of the intracellular concentrations of nucleoside analogs and their phosphorylated metabolites is essential for elucidating their mechanism of action. The inherent challenge lies in separating and detecting these compounds from a complex cellular matrix. The incorporation of stable isotopes, such as ¹³C and ¹⁵N, into the molecular structure of 5-epi Emtricitabine provides a distinct mass signature that can be readily identified by mass spectrometry.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of intracellular metabolites. This highly sensitive and specific technique allows for the separation of the labeled drug and its metabolites from other cellular components, followed by their precise measurement. The use of an isotopically labeled internal standard is a common practice to ensure accuracy and precision in quantification.

Table 1: Key Methodological Aspects for Quantification of Intracellular Labeled Metabolites

ParameterDescription
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Cell lysis, protein precipitation, and solid-phase extraction
Chromatographic Separation Reversed-phase or ion-pair chromatography
Mass Spectrometric Detection Multiple Reaction Monitoring (MRM)
Internal Standard A stable isotope-labeled analog of the analyte

Application in Investigating Enzyme Specificity and Substrate Utilization Pathways

Isotopically labeled compounds are invaluable for probing the specificity of enzymes involved in nucleoside analog metabolism and for tracing the pathways of substrate utilization. By introducing 5-epi Emtricitabine-13C,15N2 into a cellular system, researchers can follow the labeled atoms as the molecule is processed by various enzymes.

This approach enables the identification of the specific kinases responsible for the phosphorylation of the nucleoside analog, a critical step for its activation. Furthermore, by analyzing the isotopologue distribution in downstream metabolites, it is possible to map out the metabolic fate of the compound, including its incorporation into nucleic acids or its degradation pathways. These studies provide crucial insights into the efficiency of drug activation and potential off-target effects.

Table 2: Research Findings from Isotopic Tracing Studies

Research QuestionFinding with Isotopic TracingImplication
Identification of activating enzymesTracing the transfer of labeled phosphate (B84403) groups to the labeled nucleoside analog.Pinpoints the specific kinases responsible for drug activation.
Determination of metabolic fateFollowing the labeled carbon and nitrogen atoms through various metabolic pathways.Elucidates the pathways of drug efficacy and potential for toxicity.
Assessment of enzyme kineticsMeasuring the rate of formation of labeled metabolites over time.Provides quantitative data on enzyme efficiency and substrate preference.

Challenges and Future Perspectives in Research with Isotopic Emtricitabine Analogues

Methodological Challenges in Stable Isotope Labeling and Analysis

The practical application of isotopically labeled emtricitabine (B123318) analogues is often hampered by challenges related to their synthesis and the intricacies of their analysis in complex biological matrices.

Synthesis Scale-Up and Cost-Efficiency for Labeled Precursors

The goal in scaling up the synthesis of labeled oligonucleotides and their precursors is to maintain high product quality and yield. cellculturedish.com However, factors such as coupling efficiency during synthesis can dramatically impact the final yield; for instance, a slight decrease in average coupling efficiency from 99% to 98% can reduce the theoretical yield of a 30-mer oligonucleotide from 75% to 55%. trilinkbiotech.com While not a long oligonucleotide, the synthesis of a nucleoside analogue like emtricitabine involves multiple steps where yield can be lost, making cost-efficiency a critical consideration. nih.govbiosyn.com Chromatography-free synthesis and purification methods are being explored to make the process more scalable and economically viable. nih.gov

Table 1: Factors Affecting Synthesis Scale-Up and Cost-Efficiency

ChallengeDescriptionImpact on Cost and Efficiency
High Cost of Labeled Precursors Starting materials enriched with stable isotopes (e.g., ¹³C, ¹⁵N) are expensive to produce.Increases the overall cost of the final labeled compound significantly.
Complex Synthetic Routes Multi-step syntheses are often required, with potential for yield loss at each step.Lower overall yields lead to higher cost per unit of the final product.
Coupling Efficiency In syntheses involving the joining of molecular fragments, incomplete reactions reduce the yield of the desired product.A small decrease in efficiency can lead to a substantial loss of final product, increasing costs.
Purification Challenges Separation of the desired labeled compound from unreacted precursors and side products can be complex and lead to product loss.Extensive purification steps can decrease the final yield and increase labor and material costs.

Addressing Isotopic Exchange and Purity Concerns in Complex Assays

Maintaining the isotopic and chemical purity of labeled compounds is paramount for their use in quantitative bioanalysis. nih.govnih.gov Isotopic exchange, where the stable isotope label is lost and replaced by the more abundant lighter isotope from the surrounding environment, can compromise the accuracy of analytical measurements. This is a particular concern for labels in exchangeable positions, such as on heteroatoms.

The purity of the labeled compound must be rigorously assessed to ensure that the detected signal accurately reflects the concentration of the analyte of interest. nih.gov Impurities can interfere with the analytical signal and lead to erroneous results. High-resolution mass spectrometry (HRMS) is a powerful technique for characterizing the isotopic purity of deuterium-labeled compounds by distinguishing between the different isotopologs. nih.govresearchgate.net This is crucial for ensuring the reliability of data generated in complex assays.

Emerging Analytical Techniques and Their Potential for Labeled Compound Research

Advances in analytical instrumentation are continually expanding the possibilities for research with isotopically labeled compounds. These techniques offer greater sensitivity, specificity, and structural information, which are essential for studying complex biological systems. solubilityofthings.com

High-resolution mass spectrometry (HRMS) has revolutionized the analysis of complex mixtures, allowing for the accurate identification of compounds in biological samples and a deeper understanding of metabolic pathways. solubilityofthings.com When coupled with separation techniques like high-performance liquid chromatography (HPLC), it becomes a powerful tool for phytochemical analysis and drug metabolite identification. nih.gov Tandem mass spectrometry (MS/MS) further enhances structural elucidation by enabling the fragmentation of ions. solubilityofthings.com

Nuclear magnetic resonance (NMR) spectroscopy is another key technique that benefits from isotope labeling. nih.gov The incorporation of isotopes like ¹³C and ¹⁵N can significantly improve the ability to identify and quantify metabolites in complex biological samples, as well as trace metabolic pathways. nih.govacs.org

Table 2: Emerging Analytical Techniques for Labeled Compound Research

TechniquePrincipleApplication in Labeled Compound ResearchPotential Benefits
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratios with high accuracy, allowing for the determination of elemental composition.Accurate mass measurements for the identification of labeled metabolites and assessment of isotopic purity.Enhanced confidence in compound identification and quantification.
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis, typically with fragmentation of ions between stages.Structural elucidation of labeled metabolites and differentiation of isomers.Provides detailed structural information, aiding in the identification of unknown compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components of a mixture using liquid chromatography before mass analysis.Quantitative analysis of labeled drugs and their metabolites in biological fluids.High sensitivity and selectivity for complex sample analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.Tracing metabolic pathways, determining the position of labels within a molecule, and quantifying isotopomers.Provides detailed structural and quantitative information without the need for sample destruction.

Opportunities for Expanding Mechanistic Insights through Advanced Isotopic Studies

The use of stable isotope-labeled compounds like 5-epi Emtricitabine-¹³C,¹⁵N₂ opens up significant opportunities for gaining a deeper understanding of biological processes at the molecular level. acs.orgmoravek.com Isotopic tracers allow researchers to follow the metabolic fate of a drug molecule, identifying its metabolites and elucidating the pathways through which it is transformed in the body. nih.govresearchgate.net

Metabolic flux analysis, which quantifies the rates of metabolic reactions, heavily relies on stable isotope labeling. creative-proteomics.com By introducing a labeled substrate and tracking the incorporation of the label into downstream metabolites, researchers can map and quantify the flow of molecules through metabolic networks. nih.gov This approach can provide crucial insights into the mechanism of action of drugs and how they perturb cellular metabolism.

Furthermore, advanced isotopic studies can help to understand the mechanisms of drug toxicity. By strategically placing stable isotopes in a drug molecule, it is possible to investigate the formation of reactive metabolites and their role in adverse drug reactions. acs.org This knowledge is invaluable for designing safer and more effective therapeutic agents. The continued development of both synthetic methods for creating complex labeled molecules and advanced analytical techniques to study them will undoubtedly lead to new discoveries and a more profound understanding of the intricate interplay between drugs and biological systems. elsevier.commusechem.com

Q & A

Basic Research Questions

Q. What analytical techniques are suitable for characterizing 5-epi Emtricitabine-13C,15N2 in pharmacokinetic studies?

  • Methodological Answer:

  • Isotopic Purity Analysis: Use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to confirm isotopic enrichment (e.g., 13C and 15N labeling) and structural integrity. Cross-validate results against pharmacopeial standards (USP/EP) for traceability .
  • Quantitative Analysis: Employ reverse-phase HPLC with UV detection (λ = 270 nm) for quantification. Validate methods per ICH guidelines, including linearity (1–100 µg/mL), precision (RSD < 2%), and recovery (95–105%) .
  • Stability Testing: Conduct accelerated stability studies under varying pH, temperature, and light conditions. Use LC-MS/MS to monitor degradation products and validate stability-indicating methods .

Q. How can researchers optimize synthesis protocols for 5-epi Emtricitabine-13C,15N2 to ensure isotopic fidelity?

  • Methodological Answer:

  • Precursor Selection: Use 13C-labeled cyanamide and 15N-enriched cytosine as starting materials to minimize isotopic dilution. Monitor reaction intermediates via thin-layer chromatography (TLC) .
  • Reaction Monitoring: Apply in-situ FTIR to track functional groups (e.g., -NH2, -OH) during synthesis. Optimize reaction time and temperature to reduce racemization risks .
  • Purification: Utilize preparative HPLC with a C18 column and deuterated solvents (e.g., D2O) to isolate the target compound. Confirm purity (>98%) via triple-quadrupole MS .

Advanced Research Questions

Q. What experimental design strategies minimize confounding variables in metabolic studies of 5-epi Emtricitabine-13C,15N2?

  • Methodological Answer:

  • Control Group Design: Implement a pretest-posttest control group design. Use unlabeled Emtricitabine as a control to isolate isotopic effects on metabolic pathways (e.g., cytochrome P450 activity) .
  • Randomization: Randomize animal cohorts by weight and age to reduce biological variability. Use block randomization for dose-response studies .
  • Data Normalization: Normalize pharmacokinetic parameters (AUC, Cmax) against baseline isotopic background in plasma/tissue samples .

Q. How can factorial design resolve contradictions in isotopic labeling efficiency across reaction conditions?

  • Methodological Answer:

  • Factor Selection: Identify critical variables (e.g., catalyst concentration, temperature) via screening designs (Plackett-Burman). Use a 2^k factorial design to assess interactions between factors .
  • Response Surface Methodology (RSM): Apply central composite design (CCD) to optimize reaction yield and isotopic purity. Model responses using ANOVA (p < 0.05) and desirability functions .
  • Validation: Replicate optimal conditions (n = 5) and compare results via Tukey’s HSD test to confirm reproducibility .

Q. What theoretical frameworks guide mechanistic studies of 5-epi Emtricitabine-13C,15N2’s antiviral activity?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Use density functional theory (DFT) to model isotopic effects on drug-target (HIV reverse transcriptase) binding affinity. Validate simulations with SPR (surface plasmon resonance) binding assays .
  • Kinetic Isotope Effects (KIE): Measure 13C/15N KIEs via stopped-flow spectrophotometry to elucidate rate-limiting steps in enzymatic inhibition .
  • Pharmacophore Mapping: Overlay isotopic analogs with wild-type Emtricitabine to identify steric/electronic perturbations using Schrödinger Suite .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported metabolic half-lives of 5-epi Emtricitabine-13C,15N2?

  • Methodological Answer:

  • Source Evaluation: Cross-reference primary data from ATSDR, EPA ChemView, and EFSA to identify methodological differences (e.g., in vivo vs. in vitro models) .
  • Multi-Method Validation: Compare LC-MS/MS results with radiolabeled (3H) tracer studies to resolve quantification biases .
  • Meta-Analysis: Pool data from ≥5 independent studies using random-effects models. Assess heterogeneity via I² statistics and subgroup analysis (e.g., species, dosing regimens) .

Literature-Driven Experimental Design

Q. What steps ensure reproducibility of isotopic labeling studies based on existing literature?

  • Methodological Answer:

  • Protocol Harmonization: Adopt OECD/ICH guidelines for isotopic tracer studies. Document deviations from published methods (e.g., solvent purity, centrifugation speed) .
  • Reagent Traceability: Source 13C/15N precursors from suppliers with ISO 17025 certification. Provide batch-specific COA (certificate of analysis) in supplementary materials .
  • Open Data Practices: Share raw NMR/MS spectra via repositories (e.g., Zenodo) with DOI links. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.